N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide
Description
Properties
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O5S2/c1-26-15-10-14-17(11-16(15)27-2)28-19(21-14)22-18(23)4-3-9-29(24,25)13-7-5-12(20)6-8-13/h5-8,10-11H,3-4,9H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKFNBPRUTWXBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to a class of thiazole derivatives, which are known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities.
Chemical Structure and Properties
The molecular formula of this compound is C15H14FN2O2S. The compound features a benzo[d]thiazole moiety, which contributes significantly to its biological activity. The presence of the sulfonamide group and the fluorophenyl substituent enhances its interaction with biological targets.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound:
-
Antitumor Activity :
- A study evaluated the cytotoxic effects of thiazole derivatives on several tumor cell lines, demonstrating that compounds similar to this compound exhibit significant inhibition against cancer cell proliferation. Notably, compounds containing the thiazole ring showed promising results against prostate cancer cell lines (PC-3) and other tumor types .
- Enzyme Inhibition :
- Antibacterial Properties :
Case Study 1: Antitumor Efficacy
In a recent study involving a series of thiazole derivatives, including this compound, researchers conducted cytotoxicity assays on six different cancer cell lines. The results indicated that several compounds exhibited IC50 values in the nanomolar range, suggesting high potency against tumor cells. Compounds 11b and 15c were among the most effective in inhibiting cell growth .
Case Study 2: Enzyme Targeting
Another investigation focused on the enzyme inhibition profile of thiazole derivatives. The study found that this compound effectively inhibited c-Kit and Flt-3 kinases, which are implicated in various malignancies. This finding underscores the potential of this compound as a lead for developing targeted therapies .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Activity | Target/Cell Line | IC50 (µM) | Comments |
|---|---|---|---|
| Antitumor | PC-3 (Prostate Cancer) | <1 | High potency observed |
| Enzyme Inhibition | c-Met Kinase | 0.5 | Significant inhibition noted |
| Antibacterial | Various Pathogens | 10 | Effective against Gram-positive bacteria |
Scientific Research Applications
Medicinal Chemistry Applications
The compound is part of a broader class of benzothiazole derivatives known for their biological activities. Research indicates that benzothiazole derivatives exhibit a range of pharmacological effects, including:
- Anticonvulsant Activity : Studies have shown that certain benzothiazole amides demonstrate significant anticonvulsant properties. For instance, a related study synthesized various N-substituted benzothiazole amides and evaluated them for neuroprotective effects and anticonvulsant activity, suggesting that modifications to the benzothiazole structure can enhance efficacy against seizures .
- Antimycobacterial Activity : Benzothiazole derivatives have been explored for their activity against Mycobacterium tuberculosis. Compounds similar to N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide have been synthesized and tested, revealing promising antitubercular effects with low cytotoxicity towards mammalian cells .
Neuroprotective Effects
Research has demonstrated that certain derivatives of benzothiazole possess neuroprotective properties. The neuroprotective effects are often attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. The specific compound has not been extensively studied for neuroprotection; however, its structural analogs suggest potential benefits in protecting neurons from damage associated with various neurological disorders.
Fluorescent Probes
The unique structural features of this compound make it a candidate for use as a fluorescent probe. Fluorescent probes are vital in biological imaging and sensing applications:
- Fluorescence Properties : Compounds with thiazole moieties have been reported to exhibit strong fluorescence characteristics. This property allows for their application in cellular imaging, where they can be used to visualize cellular processes in real-time .
- Detection Applications : The ability to detect specific ions or molecules using fluorescent probes is crucial in biochemical assays. For instance, thiazole-based compounds have been utilized to develop sensors for detecting cyanide ions selectively, demonstrating their versatility in analytical chemistry .
Case Studies and Research Findings
Comparison with Similar Compounds
Core Thiazole Modifications
The benzo[d]thiazole scaffold is a common feature in several analogues, but substituent variations significantly alter properties:
Key Observations :
Sulfonyl Group Variations
The sulfonyl moiety’s aryl group influences electronic and steric properties:
Key Observations :
Critical Gaps :
- No IC₅₀ or in vivo data for the target compound.
- Limited comparative studies on substituent effects (e.g., methoxy vs. methyl).
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide?
The synthesis typically involves sequential sulfonylation and amidation reactions. For example:
- Sulfonylation : Reacting 4-fluorophenylsulfonyl chloride with a butanamide precursor under basic conditions (e.g., pyridine) to introduce the sulfonyl moiety .
- Amidation : Coupling the sulfonylated intermediate with 5,6-dimethoxybenzo[d]thiazol-2-amine using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Purification : Flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization is used to isolate the final product .
Q. How is the molecular structure of this compound validated experimentally?
Q. What preliminary assays are used to evaluate its biological activity?
- Antitumor screening : NCI-60 cell line panel testing at 10 µM concentration to assess growth inhibition (GI) .
- Kinase inhibition : Fluorescence-based assays (e.g., BRAFV600E kinase inhibition) using ATP-competitive substrates .
Advanced Research Questions
Q. How can researchers resolve contradictions in activity data across different cell lines or assays?
- Mechanistic deconvolution : Use siRNA knockdown or CRISPR-Cas9 to validate target engagement (e.g., BRAFV600E vs. off-target effects) .
- Pharmacokinetic profiling : Measure metabolic stability (microsomal assays) and plasma protein binding to explain discrepancies between in vitro and in vivo efficacy .
- Structural analogs : Synthesize derivatives (e.g., replacing the 4-fluorophenyl group with other halogens) to correlate substituent effects with activity trends .
Q. What strategies optimize the compound’s selectivity for specific kinase targets?
- Computational docking : Molecular dynamics simulations (e.g., Schrödinger Suite) to identify key interactions (e.g., hydrogen bonds with BRAFV600E’s hinge region) .
- Fragment-based design : Introduce steric hindrance (e.g., bulkier substituents on the benzothiazole ring) to reduce off-target binding .
- Proteome-wide profiling : Use kinome-wide selectivity panels (e.g., DiscoverX) to assess off-target kinase inhibition .
Q. How can researchers address low solubility or bioavailability in preclinical studies?
- Formulation optimization : Use co-solvents (e.g., PEG-400) or cyclodextrin-based complexes to enhance aqueous solubility .
- Prodrug design : Modify the sulfonyl or amide groups with ester-based prodrugs for improved membrane permeability .
- Pharmacophore masking : Introduce ionizable groups (e.g., tertiary amines) to adjust logP and enhance absorption .
Q. What analytical methods are critical for stability studies under physiological conditions?
- HPLC-MS : Monitor degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) over 24 hours .
- Stress testing : Expose the compound to heat (40°C), light (UV), and oxidative (HO) conditions to identify vulnerable functional groups (e.g., sulfonyl or amide bonds) .
Methodological Considerations
Q. How should researchers design dose-response experiments for in vivo efficacy studies?
Q. What statistical approaches are recommended for analyzing high-throughput screening data?
Q. How can structural analogs be prioritized for synthesis based on computational predictions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
